REACTION_CXSMILES
|
O=[C:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.[Br-].[C:16]1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Li]CCCC>>[CH2:16]=[C:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1 |f:1.2|
|
Name
|
Intermediate 71
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=C1CN(CCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
|
[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Yield: 0.28 g (28%) after purification by flash chromatography with 10% isohexane in DCM as eluent
|
Type
|
CUSTOM
|
Details
|
90%, RT=2.38 min (System B; 10-97% MeCN over 3 min)
|
Duration
|
3 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |